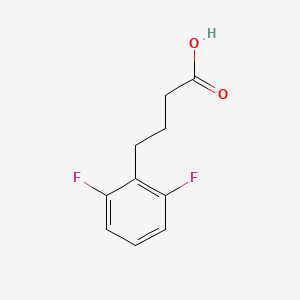

4-(2,6-二氟苯基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(2,6-Difluorophenyl)butanoic acid” is a chemical compound with a molecular weight of 200.18 . It is a derivative of butanoic acid and has a difluorophenyl group attached to it . It is stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of “4-(2,6-Difluorophenyl)butanoic acid” could potentially involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters could be a key step in the synthesis process . Additionally, the compound could be synthesized from 3,4-Difluorophenylboronic acid via Suzuki cross-coupling reactions with aryl and heteroaryl halides .Molecular Structure Analysis

The molecular structure of “4-(2,6-Difluorophenyl)butanoic acid” can be represented by the formula C10H10F2O2 . The compound contains a butanoic acid group and a 2,6-difluorophenyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, it could participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . Additionally, it could react with aryl aldehydes using a Ni catalyst to form flurodiarylmethanols .Physical And Chemical Properties Analysis

“4-(2,6-Difluorophenyl)butanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 200.18 .科学研究应用

纳米流体装置和合成离子通道

4-氧代-4-(芘-4-基甲氧基)丁酸已被用作光敏保护基团,以证明基于合成离子通道的纳米流体装置的光控。通道的内表面装饰有光敏疏水分子,这些分子在照射后被亲水基团取代。这种转化使通过通道的水溶液中离子物质的紫外光触发选择性传输成为可能,标志着光诱导控制释放、传感和信息处理的潜在应用 (Ali 等人,2012)。

分子对接和结构研究

4-[(2, 6-二氯苯基)氨基] 2-亚甲基 4-氧代丁酸 (6DAMB) 及其衍生物的光谱和结构分析已使用实验光谱和理论计算进行。这些研究阐明了化合物的稳定性、反应性和非线性光学 (NLO) 特性,表明它们在药理学研究和作为潜在 NLO 材料中的相关性。已经彻底研究了分子中观察到的相互作用,包括氢键和范德华相互作用,从而深入了解它们的生物活性和对胎盘生长因子 (PIGF-1) 的潜在抑制作用 (Vanasundari 等人,2018)。

发酵丁醇生产

丁醇的生物生产,这一过程受丁酸衍生物的存在显着影响,在历史上是主要的工业发酵过程。生物技术和工艺发展的最新进展使这种生产方法重新焕发生机。丁酸衍生物在发酵过程中起着至关重要的作用,有助于经济高效地生产丁醇,丁醇是一种具有作为燃料或燃料添加剂的潜在用途的化合物 (Lee 等人,2008)。

安全和危害

The compound should be handled with care to avoid contact with skin and eyes . It is recommended to use personal protective equipment when handling the compound and to ensure good ventilation of the work station . If swallowed, it is advised to rinse the mouth with water and seek medical attention .

未来方向

The potential of “4-(2,6-Difluorophenyl)butanoic acid” in organic synthesis, particularly in Suzuki cross-coupling reactions and reactions with aryl aldehydes, suggests that it could be further explored for the synthesis of various organic compounds . Its role in the synthesis of fluorinated biaryl derivatives and flurodiarylmethanols could be particularly interesting for future research .

作用机制

Target of Action

Similar compounds like phenylbutyric acid have been reported to exhibit antineoplastic properties and act as ammonia scavengers, chemical chaperones, and histone deacetylase inhibitors .

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds via the interaction of organoboron reagents with palladium catalysts .

Biochemical Pathways

For instance, butanoic acid (a structurally related compound) is involved in butanoate metabolism, carbohydrate digestion and absorption, and protein digestion and absorption .

Result of Action

Similar compounds like phenylbutyric acid have been reported to promote growth arrest and apoptosis of cancer cells .

Action Environment

It’s worth noting that the efficacy of similar compounds used in suzuki–miyaura cross-coupling reactions can be influenced by factors such as reaction conditions and the stability of the organoboron reagent .

属性

IUPAC Name |

4-(2,6-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-4-2-5-9(12)7(8)3-1-6-10(13)14/h2,4-5H,1,3,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPRQHISRGHFBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)

![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)